molecular formula C9H16N2O3 B11765321 Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate

Cat. No.: B11765321
M. Wt: 200.23 g/mol
InChI Key: BHDGUSNVNKFPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate is a protected pyrrolidine derivative of interest in medicinal chemistry and drug discovery research. The structure features a Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen and a reactive 3-amino group adjacent to the 2-oxo (lactam) functionality. This makes it a valuable chiral building block or synthetic intermediate for the development of more complex molecules . Compounds based on the pyrrolidine scaffold, such as this one, are frequently explored in neuroscience research, particularly in the development of ligands for ionotropic glutamate receptors (iGluRs) . These receptors are critical in the central nervous system, and imbalanced signaling is implicated in various neurological conditions . As a synthetic intermediate, this reagent can be used to create analogs for structure-activity relationship (SAR) studies aimed at discovering subtype-selective antagonists for receptors like NMDA, which is a target for studying conditions such as anxiety, depression, migraine, and neurodegenerative diseases . The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5,10H2,1-3H3

InChI Key

BHDGUSNVNKFPSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1=O)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Enolate Generation :

    • Starting Material : Tert-butyl 2-oxopyrrolidine-1-carboxylate (1.0 eq) is dissolved in anhydrous THF under inert atmosphere.

    • Base : Lithium hexamethyldisilazane (LiHMDS, 1.2 eq) is added at −78°C to deprotonate the α-carbon at position 3.

  • Amination :

    • Reagent : NN-Boc-3-(4-cyanophenyl)oxaziridine (1.5 eq) is introduced to the enolate solution, and the reaction is stirred for 2–4 hours at −78°C.

    • Workup : The mixture is quenched with saturated NH4_4Cl, extracted with ethyl acetate, and purified via silica gel chromatography.

Data:

ParameterValue
Yield72–78%
Purity (HPLC)≥98%
Key Reference,

Cyclization of Aziridinecarboxamide Precursors

This route leverages intramolecular ring expansion of aziridine derivatives to form the pyrrolidinone core.

Procedure:

  • Aziridine Synthesis :

    • Starting Material : NN-Boc-aziridine-2-carboxamide is prepared via coupling of Boc-protected aziridine with an acyl chloride.

  • Cyclization :

    • Conditions : Heating the aziridinecarboxamide in toluene at 110°C for 12 hours induces ring expansion to the pyrrolidinone.

    • Deprotection : The Boc group is retained, and the amino group is introduced via in situ rearrangement.

Data:

ParameterValue
Yield58–65%
Reaction Time12 hours
Key Reference

Reduction of Cyano-Substituted Pyrrolidinone

A nitro or cyano group at position 3 is reduced to the primary amine.

Procedure:

  • Cyanation :

    • Starting Material : Tert-butyl 3-cyano-2-oxopyrrolidine-1-carboxylate is synthesized via nucleophilic substitution using KCN.

  • Reduction :

    • Reagent : Hydrogen gas (1 atm) with Raney nickel catalyst in ethanol at 25°C for 6 hours.

    • Workup : Filtration and solvent evaporation yield the crude product, which is recrystallized from hexane/ethyl acetate.

Data:

ParameterValue
Yield80–85%
Catalyst Loading10 wt% Raney Ni
Key Reference

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Electrophilic AminationHigh regioselectivityLow-temperature conditions72–78%
Aziridine CyclizationScalableModerate yields58–65%
Cyano ReductionHigh efficiencyRequires cyanide handling80–85%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its structural components allow for various chemical transformations, making it valuable in creating diverse compounds.

Key Features:

  • Reactivity: The amino group can participate in hydrogen bonding and nucleophilic reactions, enhancing its utility in synthetic pathways.
  • Stability: The presence of the tert-butyl group provides steric hindrance that contributes to the compound's stability during reactions.

Common Reactions:

  • Oxidation: Utilizing oxidizing agents such as Dess-Martin periodinane.
  • Reduction: Employing lithium aluminum hydride for reduction processes.
  • Substitution Reactions: Involving amines or alcohols to form new derivatives.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development, particularly as an intermediate in synthesizing pharmacologically active compounds.

Case Studies:

  • Inhibitors of Arginase: This compound has been explored as a precursor for arginase inhibitors, which have implications in treating conditions like cancer and cardiovascular diseases. For instance, derivatives synthesized from this compound showed promising activity against human arginases .
Compound Activity Reference
Tert-butyl 3-amino derivativesPotent arginase inhibitors
Pyrrolidine derivativesNovel neuraminidase inhibitors

Biological Interactions

The biological relevance of this compound is underscored by its interactions with biological systems, particularly its potential as a therapeutic agent.

Mechanism of Action:

  • The amino group facilitates interactions with biological targets, enhancing the compound's efficacy in therapeutic applications. Studies have shown that structural modifications can significantly impact the binding affinity and biological activity of derivatives based on this compound .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Target Compound: Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate

  • Core Structure : Five-membered pyrrolidine ring.
  • Functional Groups: Boc (protective group), 2-oxo, 3-amino.
  • Key Features : Balanced ring strain, dual functionality (nucleophilic amine and electrophilic ketone).

Compound A: tert-Butyl 2-oxospiro[indoline-3,3′-pyrrolidine]-1′-carboxylate ()

  • Core Structure : Spiro system fusing indoline (aromatic) and pyrrolidine.
  • Functional Groups : Boc on pyrrolidine, 2-oxo on indoline.

Compound B: Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate ()

  • Core Structure : Bicyclic pyrazolo-pyridine system.
  • Functional Groups : Boc on pyridine, 3-oxo lactam.
  • Key Differences : The pyrazole ring contributes aromaticity and hydrogen-bonding capacity, favoring applications in kinase inhibitors or agrochemicals .

Compound C: tert-Butyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate ()

  • Core Structure : Four-membered azetidine ring.
  • Functional Groups : Boc, 3-oxo, allyl substituent at (2S)-position.
  • Key Differences : Smaller ring size increases strain, enhancing reactivity for ring-opening reactions. The allyl group offers a handle for click chemistry or cross-metathesis .

Functional Group Analysis

Functional Group Target Compound Compound A Compound B Compound C
Protective Group Boc (pyrrolidine N) Boc (pyrrolidine N) Boc (pyridine N) Boc (azetidine N)
Oxo Group 2-position (pyrrolidine) 2-position (indoline) 3-position (pyrazole) 3-position (azetidine)
Amino Group 3-position (primary) Absent Absent Absent
Additional Features None Spiro junction Bicyclic pyrazolo-pyridine Allyl substituent, (2S) stereochemistry

Data Table Summarizing Key Features

Compound Name (IUPAC) Core Structure Molecular Weight* Functional Groups Applications Evidence ID
This compound Pyrrolidine ~230.3 g/mol Boc, 2-oxo, 3-amino Peptidomimetics, Drug intermediates -
tert-Butyl 2-oxospiro[indoline-3,3′-pyrrolidine]-1′-carboxylate Spiro indoline-pyrrolidine ~314.4 g/mol Boc, 2-oxo (indoline) Kinase inhibitors, CNS drugs
Tert-butyl 3-oxo-pyrazolo[4,3-c]pyridine-5-carboxylate Pyrazolo-pyridine ~265.3 g/mol Boc, 3-oxo, bicyclic Agrochemicals, Catalysis
tert-Butyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate Azetidine ~213.2 g/mol Boc, 3-oxo, allyl, (2S) Antibiotics, Polymer chemistry

*Molecular weights are approximate and based on theoretical calculations.

Biological Activity

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This compound features a unique structure that includes a tert-butyl group, an amino group, and a carbonyl group, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N1O3C_9H_{15}N_1O_3. The presence of the tert-butyl group provides steric hindrance, enhancing stability, while the oxopyrrolidine moiety offers versatile reactivity for various chemical transformations. The amino group can participate in hydrogen bonding, which may enhance its biological activity.

Property Value
Molecular FormulaC9H15N1O3C_9H_{15}N_1O_3
Molecular Weight185.23 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of this compound is hypothesized to involve its interaction with various biological targets. Studies suggest that compounds with similar structures can act as enzyme inhibitors or modulate receptor activity. The amino group in this compound may facilitate interactions through hydrogen bonding, thereby enhancing its efficacy in therapeutic applications.

In Vitro Studies

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant inhibitory effects against various enzymes and pathogens. For instance, research on related compounds has shown promising results in inhibiting viral proteases, which are crucial for viral replication.

  • SARS-CoV Protease Inhibition : A study indicated that dipeptide-type inhibitors with similar scaffolds to this compound displayed potent inhibitory activity against the SARS-CoV 3CL protease, with IC50 values around 0.39μM0.39\mu M .
  • Influenza Virus Neuraminidase : Another study found that pyrrolidine derivatives could inhibit influenza virus neuraminidase effectively, suggesting potential antiviral properties .

Case Studies

A notable case study involved the use of related pyrrolidine compounds in drug development for HIV treatment. These compounds demonstrated low toxicity and significant antiviral activity, indicating their potential as lead compounds for further development .

Q & A

Q. Table 1: Comparative Bromination Efficiency

ReagentSolventTemp (°C)Yield (%)Purity (%)Byproducts
NBSDMF407293<5% dibromide
PBr₃THF60858812% dibromide
NBS/PPh₃CH₂Cl₂256895None detected

Source : Optimized protocols from and .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)SHELXL Refinement Notes
C3-N Bond Length1.46Restrained to 1.45 ± 0.02 Å
Ring Puckering (θ)18.7°Envelope conformation (C3-up)
R-factor0.032TWIN correction applied

Source : Data from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.